LogP Reduction vs. Des-Methyl Analog
The target compound exhibits a significantly lower computed LogP (XLogP3-AA: -0.2) compared to its des-methyl analog, 3-(1H-imidazol-5-yl)propanoic acid (LogP: 0.4269) [1][2]. This ~0.63 log unit decrease is driven by the methylation at N-1, which reduces the overall lipophilicity of the molecule, bringing it closer to the optimal CNS drug-like range and away from the higher lipophilicity of the unmethylated form [1]. This is a critical parameter for lead optimization where metabolic stability and off-target binding are concerns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: -0.2 |
| Comparator Or Baseline | 3-(1H-imidazol-5-yl)propanoic acid: LogP 0.4269 |
| Quantified Difference | Δ LogP ≈ -0.63 |
| Conditions | Predicted/computed values (PubChem XLogP3 and molbase.cn data) |
Why This Matters
Lower LogP directly influences aqueous solubility and membrane permeability profiles, making the target compound preferable for designing hydrophilic drug candidates or aqueous-compatible chemical biology probes.
- [1] PubChem. 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid, CID 64983044. XLogP3-AA Property Value. View Source
- [2] Molbase. 3-(1H-imidazol-5-yl)propanoic acid (CAS 1074-59-5) LogP value. View Source
